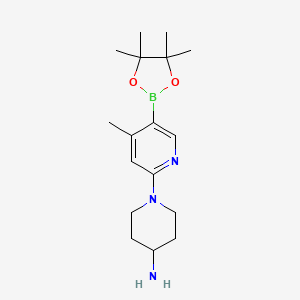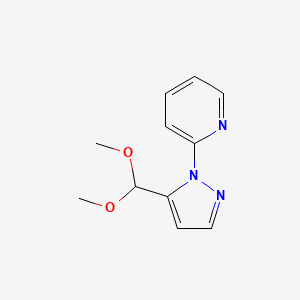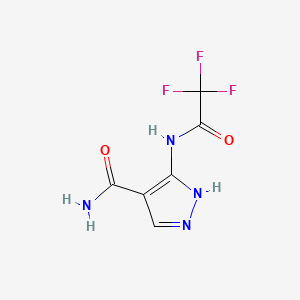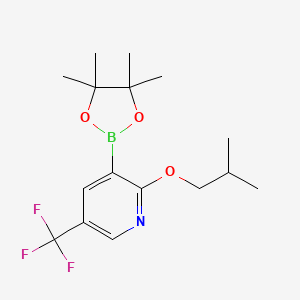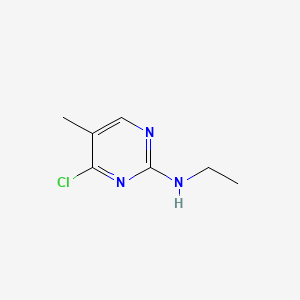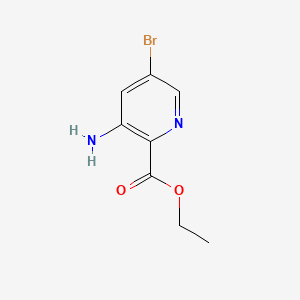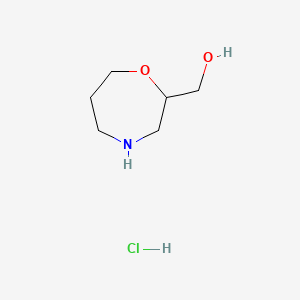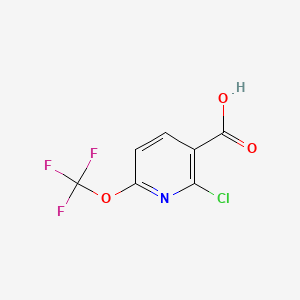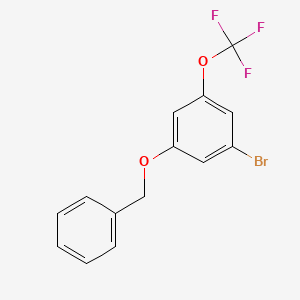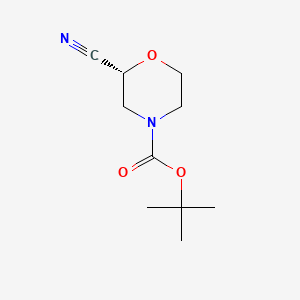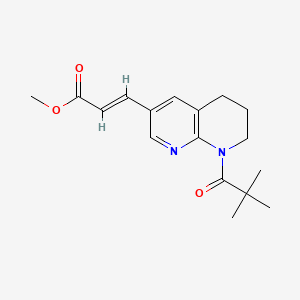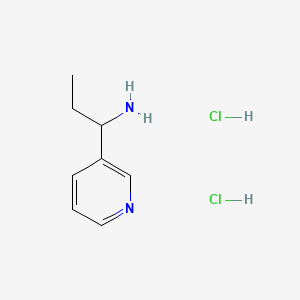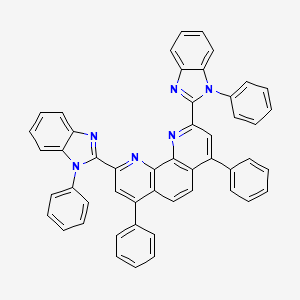
1,10-Phenanthroline, 4,7-diphenyl-2,9-bis(1-phenyl-1H-benziMidazol-2-yl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,10-Phenanthroline, 4,7-diphenyl-2,9-bis(1-phenyl-1H-benzimidazol-2-yl)- is a complex organic compound known for its unique structural properties and versatile applications in various scientific fields. This compound is characterized by its phenanthroline core, which is substituted with diphenyl and benzimidazolyl groups, enhancing its chemical reactivity and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,10-Phenanthroline, 4,7-diphenyl-2,9-bis(1-phenyl-1H-benzimidazol-2-yl)- typically involves multi-step organic reactions. One common method includes:
Formation of the Phenanthroline Core: Starting with 1,10-phenanthroline, the core structure is synthesized through cyclization reactions involving ortho-phenylenediamine and glyoxal.
Diphenyl Substitution: The 4,7-positions of the phenanthroline core are substituted with phenyl groups using Friedel-Crafts alkylation, employing benzene and a Lewis acid catalyst such as aluminum chloride.
Benzimidazolyl Substitution: The 2,9-positions are then substituted with benzimidazolyl groups through a condensation reaction with o-phenylenediamine and formic acid.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods with optimizations for yield and purity. Key steps include:
Batch Reactors: Utilizing batch reactors for controlled reaction conditions.
Purification: Employing recrystallization and chromatography techniques to achieve high purity.
Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with industrial standards.
化学反应分析
Types of Reactions
1,10-Phenanthroline, 4,7-diphenyl-2,9-bis(1-phenyl-1H-benzimidazol-2-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of quinone derivatives.
Reduction: Reduction reactions with agents such as sodium borohydride can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and benzimidazolyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced phenanthroline derivatives.
Substitution: Various substituted phenanthroline and benzimidazolyl derivatives.
科学研究应用
1,10-Phenanthroline, 4,7-diphenyl-2,9-bis(1-phenyl-1H-benzimidazol-2-yl)- is widely used in scientific research due to its unique properties:
Chemistry: As a ligand in coordination chemistry, forming stable complexes with metal ions.
Biology: Used in biochemical assays to detect metal ions in biological samples.
Medicine: Investigated for its potential as an anticancer agent due to its ability to intercalate with DNA.
Industry: Employed in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
作用机制
The compound exerts its effects primarily through its ability to chelate metal ions, forming stable complexes. This chelation can inhibit metal-dependent enzymes, disrupt metal ion homeostasis, and induce oxidative stress in biological systems. The molecular targets include:
DNA: Intercalation with DNA, affecting replication and transcription.
Enzymes: Inhibition of metalloenzymes by chelating essential metal cofactors.
Cellular Pathways: Induction of apoptosis through oxidative stress and disruption of cellular redox balance.
相似化合物的比较
1,10-Phenanthroline, 4,7-diphenyl-2,9-bis(1-phenyl-1H-benzimidazol-2-yl)- can be compared with other phenanthroline derivatives:
1,10-Phenanthroline: The parent compound, less substituted and with different reactivity.
4,7-Diphenyl-1,10-phenanthroline: Lacks the benzimidazolyl groups, resulting in different coordination chemistry.
2,9-Dimethyl-1,10-phenanthroline: Substituted with methyl groups, affecting its steric and electronic properties.
属性
IUPAC Name |
4,7-diphenyl-2,9-bis(1-phenylbenzimidazol-2-yl)-1,10-phenanthroline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H32N6/c1-5-17-33(18-6-1)39-31-43(49-53-41-25-13-15-27-45(41)55(49)35-21-9-3-10-22-35)51-47-37(39)29-30-38-40(34-19-7-2-8-20-34)32-44(52-48(38)47)50-54-42-26-14-16-28-46(42)56(50)36-23-11-4-12-24-36/h1-32H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNKDCXPFDNDDAE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=C2C=CC4=C3N=C(C=C4C5=CC=CC=C5)C6=NC7=CC=CC=C7N6C8=CC=CC=C8)C9=NC1=CC=CC=C1N9C1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H32N6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
716.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
